N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-14(18(2,15)16)9-5-3-8(4-6-9)10-7-17-11(12)13-10/h3-7H,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXKIEAVBDBFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C2=CSC(=N2)N)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852388-68-2 | |
| Record name | N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea.
Phenyl Group Attachment: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction involving the thiazole derivative and an appropriate phenyl halide.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) or halogens (Cl2, Br2) can be used under controlled conditions.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Reduced amines or other derivatives.
Substitution: Nitrophenyl or halophenyl derivatives.
Scientific Research Applications
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of various pharmaceuticals, including antifungal, antibacterial, and anticancer agents.
Biology: It can be employed in biochemical studies to investigate enzyme inhibition and protein interactions.
Material Science: The compound's unique properties make it suitable for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Analogous Thiazole Derivatives
*Estimated based on structural analogs.
Key Observations:
- Sulfonamide vs. Amide Groups : The target compound’s sulfonamide group likely enhances metabolic stability compared to the amide in ’s propanamide derivative .
Pharmacologically Active Thiazole Derivatives
Mirabegron ()
- Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide.
- Molecular Weight : 396.51 g/mol.
- Bioactivity : β3-adrenergic agonist for overactive bladder (OAB) therapy.
- Comparison: Unlike the target compound, Mirabegron’s extended phenylethylamino-acetamide chain confers β3 selectivity, whereas the target’s sulfonamide may favor kinase or sulfonamide-associated targets (e.g., carbonic anhydrase) .
Compounds 7c–7f ()
- Structures : Feature 1,3,4-oxadiazole and sulfanyl linkers between thiazole and aryl groups.
- Molecular Weights : 375–389 g/mol; melting points: 134–178°C.
Computational and Crystallographic Tools
The structural analysis of such compounds often relies on tools like SHELX () and WinGX/ORTEP () for crystallographic refinement, which are critical for confirming stereochemistry and intermolecular interactions .
Biological Activity
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.
- Molecular Formula : C₁₁H₁₃N₃O₂S₂
- Molecular Weight : 283.37 g/mol
- CAS Number : [Not provided in search results]
Antimicrobial Activity
Research indicates that compounds containing the thiazole moiety exhibit significant antimicrobial properties. Specifically, derivatives of 2-amino-1,3-thiazole have shown effectiveness against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Inhibition (%) | MIC (μg/mL) |
|---|---|---|---|
| 8d | A. niger | 58% | 32 |
| 8e | C. albicans | 66% | 42 |
| Fluconazole | C. albicans | - | 24 |
The presence of halogen substitutions on the phenyl ring has been noted to enhance antibacterial activity against Gram-positive bacteria, while oxygenated substituents improve antifungal efficacy .
Anticancer Potential
Thiazole derivatives have also been investigated for their anticancer properties. A study highlighted the potential of thiazole-containing compounds in inhibiting cancer cell proliferation. The compound this compound was evaluated for its cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay involving human cancer cell lines, this compound demonstrated:
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 μM across different cell lines.
- Mechanism of Action : The proposed mechanism includes the induction of apoptosis and disruption of cell cycle progression.
Structure-Activity Relationship (SAR)
The structural characteristics of this compound play a crucial role in its biological activity. The thiazole ring contributes to its interaction with biological targets, enhancing its pharmacological profile.
Key Features Influencing Activity:
- Thiazole Moiety : Essential for antimicrobial and anticancer activities.
- Phenyl Substitution : Variations in substitution patterns can modulate potency and selectivity.
- Sulfonamide Group : This functional group is critical for enhancing solubility and bioavailability.
Q & A
Q. Q. How can isotopic labeling (e.g., ) be applied to track metabolic pathways of this compound?
- Methodological Answer :
- Synthesis : Incorporate -labeled methyl groups via reductive amination using -formaldehyde .
- Metabolite Profiling : Use radio-HPLC and autoradiography to identify major metabolites (e.g., hydroxylated derivatives in liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
